2,2-Diisopropyl-1,3-dioxolane
Overview
Description
2,2-Diisopropyl-1,3-dioxolane is an organic compound with the molecular formula C₉H₁₈O₂. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
This compound is a type of dioxolane, which are often used as solvents or intermediates in various chemical reactions .
Mode of Action
Dioxolanes in general can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . This suggests that 2,2-Diisopropyl-1,3-dioxolane may interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s known that dioxolanes can be involved in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The molecular weight of 1582380 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
As a solvent or intermediate in chemical reactions, it may contribute to the formation of other compounds or facilitate certain chemical processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s volatility may be affected by temperature, as suggested by its enthalpy of vaporization . Additionally, its reactivity may be influenced by the presence of other chemicals in its environment.
Preparation Methods
2,2-Diisopropyl-1,3-dioxolane can be synthesized through the reaction of acetone with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent, such as toluene, and using a Dean-Stark apparatus to remove water formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,2-Diisopropyl-1,3-dioxolane undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Scientific Research Applications
2,2-Diisopropyl-1,3-dioxolane has several scientific research applications:
Biology: Its stability and reactivity make it useful in biochemical studies, although specific biological applications are less documented.
Comparison with Similar Compounds
2,2-Diisopropyl-1,3-dioxolane can be compared with other dioxolane derivatives, such as:
2,2-Dimethyl-1,3-dioxolane: Similar structure but with methyl groups instead of isopropyl groups, leading to different reactivity and applications.
2,2-Diethyl-1,3-dioxolane: Another similar compound with ethyl groups, which may exhibit different physical and chemical properties.
The uniqueness of this compound lies in its specific isopropyl substituents, which confer distinct stability and reactivity compared to other dioxolane derivatives .
Properties
IUPAC Name |
2,2-di(propan-2-yl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(2)9(8(3)4)10-5-6-11-9/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYJJEWTEPSHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(OCCO1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196072 | |
Record name | 2,2-Diisopropyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4421-10-7 | |
Record name | 2,2-Bis(1-methylethyl)-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4421-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Diisopropyl-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004421107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4421-10-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Diisopropyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diisopropyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-Diisopropyl-1,3-dioxolane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3BBP6TFP3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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